1-tert-butyl-4-methylenecyclohexane
Overview
Description
1-tert-butyl-4-methylenecyclohexane, also known as tert-butylcyclohexane, is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a tert-butyl group and another by a methylene group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-butyl-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Forms halogenated derivatives of the compound.
Scientific Research Applications
1-tert-butyl-4-methylenecyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, tert-butyl-: Similar structure but lacks the methylene group.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of a tert-butyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group instead of a methylene group.
Uniqueness
1-tert-butyl-4-methylenecyclohexane is unique due to the presence of both a tert-butyl group and a methylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13294-73-0 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI Key |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Canonical SMILES |
CC(C)(C)C1CCC(=C)CC1 |
13294-73-0 | |
Origin of Product |
United States |
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